Cas no 893743-46-9 (5-(2-FLUOROPHENOXY)METHYL-2-FUROIC ACID)
5-(2-FLUOROPHENOXY)METHYL-2-FUROIC ACID Chemical and Physical Properties
Names and Identifiers
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- 5-[(2-Fluorophenoxy)methyl]-2-furoic acid
- 5-(2-FLUOROPHENOXY)METHYL-2-FUROIC ACID
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- MDL: MFCD06803141
- Inchi: 1S/C12H9FO4/c13-9-3-1-2-4-10(9)16-7-8-5-6-11(17-8)12(14)15/h1-6H,7H2,(H,14,15)
- InChI Key: BKCYPRWSYNQSTF-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1OCC1=CC=C(C(=O)O)O1
5-(2-FLUOROPHENOXY)METHYL-2-FUROIC ACID Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F402870-50mg |
5-[(2-FLUOROPHENOXY)METHYL]-2-FUROIC ACID |
893743-46-9 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F402870-100mg |
5-[(2-FLUOROPHENOXY)METHYL]-2-FUROIC ACID |
893743-46-9 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | F402870-500mg |
5-[(2-FLUOROPHENOXY)METHYL]-2-FUROIC ACID |
893743-46-9 | 500mg |
$ 230.00 | 2022-06-05 | ||
| A2B Chem LLC | AI59983-50mg |
5-[(2-Fluorophenoxy)methyl]-2-furoic acid |
893743-46-9 | 90% | 50mg |
$172.00 | 2024-04-19 | |
| A2B Chem LLC | AI59983-100mg |
5-[(2-Fluorophenoxy)methyl]-2-furoic acid |
893743-46-9 | 90% | 100mg |
$240.00 | 2024-04-19 | |
| A2B Chem LLC | AI59983-250mg |
5-[(2-Fluorophenoxy)methyl]-2-furoic acid |
893743-46-9 | 90% | 250mg |
$327.00 | 2024-04-19 | |
| A2B Chem LLC | AI59983-2.5g |
5-[(2-Fluorophenoxy)methyl]-2-furoic acid |
893743-46-9 | 90% | 2.5g |
$964.00 | 2024-04-19 | |
| abcr | AB379563-500 mg |
5-[(2-Fluorophenoxy)methyl]furan-2-carboxylic acid |
893743-46-9 | 500MG |
€313.80 | 2023-01-15 | ||
| abcr | AB379563-1 g |
5-[(2-Fluorophenoxy)methyl]furan-2-carboxylic acid |
893743-46-9 | 1g |
€406.00 | 2023-04-25 | ||
| abcr | AB379563-5 g |
5-[(2-Fluorophenoxy)methyl]furan-2-carboxylic acid |
893743-46-9 | 5g |
€1074.00 | 2023-04-25 |
5-(2-FLUOROPHENOXY)METHYL-2-FUROIC ACID Suppliers
5-(2-FLUOROPHENOXY)METHYL-2-FUROIC ACID Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 5-(2-FLUOROPHENOXY)METHYL-2-FUROIC ACID
Research Brief on 5-(2-FLUOROPHENOXY)METHYL-2-FUROIC ACID (CAS: 893743-46-9): Recent Advances and Applications
5-(2-FLUOROPHENOXY)METHYL-2-FUROIC ACID (CAS: 893743-46-9) is a fluorinated furoic acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of anti-inflammatory and anticancer agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential clinical applications.
Recent literature highlights the importance of 5-(2-FLUOROPHENOXY)METHYL-2-FUROIC ACID in the design of novel small-molecule inhibitors targeting specific enzymatic pathways. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a scaffold for developing inhibitors of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory responses. The fluorophenoxy moiety was found to enhance binding affinity to the enzyme's active site, suggesting its potential as a lead compound for anti-inflammatory drug development.
In addition to its anti-inflammatory properties, 5-(2-FLUOROPHENOXY)METHYL-2-FUROIC ACID has shown promise in oncology research. A preclinical study conducted by researchers at the National Cancer Institute (2024) revealed that derivatives of this compound exhibited selective cytotoxicity against certain cancer cell lines, particularly those with overexpression of specific kinase receptors. The study proposed a mechanism involving the disruption of intracellular signaling pathways, leading to apoptosis in malignant cells. These findings underscore the compound's potential as a starting point for developing targeted cancer therapies.
The synthetic accessibility of 5-(2-FLUOROPHENOXY)METHYL-2-FUROIC ACID has also been a subject of recent optimization efforts. A 2024 publication in Organic Process Research & Development described an improved synthetic route that increased yield by 35% while reducing environmental impact through greener solvent systems. This advancement is particularly relevant for scaling up production for potential clinical applications.
Pharmacokinetic studies of 5-(2-FLUOROPHENOXY)METHYL-2-FUROIC ACID derivatives have provided valuable insights into their drug-like properties. Research published in Drug Metabolism and Disposition (2023) reported favorable absorption and distribution profiles in animal models, with moderate metabolic stability. These characteristics suggest that further structural modifications could yield compounds with optimized pharmacokinetic profiles for therapeutic use.
Looking forward, the versatility of 5-(2-FLUOROPHENOXY)METHYL-2-FUROIC ACID as a chemical building block continues to inspire new research directions. Current investigations are exploring its incorporation into PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation platforms. The compound's ability to serve as a linker between target-binding and E3 ligase-recruiting moieties makes it particularly valuable in this emerging therapeutic modality.
In conclusion, 5-(2-FLUOROPHENOXY)METHYL-2-FUROIC ACID (CAS: 893743-46-9) represents a promising chemical entity with diverse applications in drug discovery and development. Recent research has elucidated its potential in inflammation and oncology, while ongoing studies continue to expand its utility in novel therapeutic approaches. The compound's synthetic tractability and modifiable structure position it as a valuable tool for medicinal chemists working on next-generation therapeutics.
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